N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones . The imidazole ring is often formed via a cyclization reaction involving a dicarbonyl compound and an amine . Finally, the benzyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, or cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1H-imidazole-4-carboxamide: Lacks the oxadiazole and pyridine rings, resulting in different chemical and biological properties.
1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide: Lacks the benzyl group, which can affect its reactivity and biological activity.
N-benzyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness
The uniqueness of N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-2-17-24-20(28-25-17)15-8-9-18(21-11-15)26-12-16(23-13-26)19(27)22-10-14-6-4-3-5-7-14/h3-9,11-13H,2,10H2,1H3,(H,22,27) |
InChI Key |
LONABOXSJXEMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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